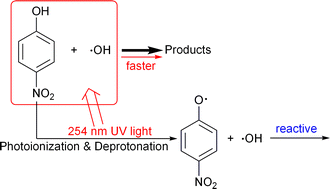Role of primary reaction initiated by 254 nm UV light in the degradation of p-nitrophenol attacked by hydroxyl radicals
Photochemical & Photobiological Sciences Pub Date: 2010-03-22 DOI: 10.1039/B9PP00187E
Abstract
The


Recommended Literature
- [1] Back cover
- [2] Environmental safety of nanocellulose: an acute in vivo study with marine mussels Mytilus galloprovincialis†
- [3] Sizeable red-shift of absorption and fluorescence of subporphyrazine induced by peripheral push and pull substitution†
- [4] Inside back cover
- [5] Training for industry
- [6] Combating drug-resistant bacteria with sulfonium cationic poly(methionine)†
- [7] Inherently chiral concave molecules—from synthesis to applications
- [8] The impact of steam on the electronic structure of the selective propane oxidation catalyst MoVTeNb oxide (orthorhombic M1 phase)†
- [9] Contents list
- [10] A rapid procedure for preparing gas samples for nitrogen-15 determination
Journal Name:Photochemical & Photobiological Sciences
Research Products
-
CAS no.: 1718-53-2
-
CAS no.: 121578-13-0









